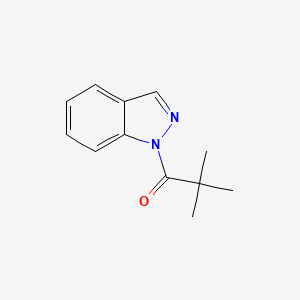
1-(Indazol-1-yl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Indazol-1-yl)-2,2-dimethylpropan-1-one” is a compound that contains an indazole moiety. Indazole is a heterocyclic aromatic organic compound that is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole . The indazole moiety is essentially planar .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in recent years. Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A high-yielding one-pot synthesis producing exclusively bis(1H-indazol-1-yl)methane from 1H-indazole and DMSO has been reported .Molecular Structure Analysis
The molecular structure of indazole-containing compounds is characterized by a planar indazole moiety . The acetyl group is slightly twisted out of the indazole plane .Chemical Reactions Analysis
Indazole derivatives are valuable synthetic intermediates for the assembly of heterocyclic structures . They have been used in the formation of bis(1H-indazol-1-yl)methane and in the synthesis of heteroleptic Cu(I) complexes .Physical and Chemical Properties Analysis
Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Applications De Recherche Scientifique
Addition Reactions and Redox Esterifications
Indazoles, including structures similar to 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one, are involved in addition reactions and redox esterifications. A study highlights the conversion of 1,2-dimethylindazolium-3-carboxylate into indazol-3-ylidene, which reacts with ketones to form stable adducts. This reaction is significant for creating benzoates through redox esterification of aromatic aldehydes, supporting a Cannizzaro-type mechanism (Schmidt et al., 2007).
Synthesis of Neurokinin-1 Receptor Antagonists
This compound related compounds have been identified as precursors in synthesizing neurokinin-1 receptor antagonists. These compounds exhibit significant potential in clinical applications for emesis and depression due to their high solubility and effectiveness in pre-clinical tests (Harrison et al., 2001).
Pseudo-Cross-Conjugated Mesomeric Betaines and N-Heterocyclic Carbenes
Indazole derivatives, including pseudo-cross-conjugated mesomeric betaines, have been synthesized from 1.2-dimethylindazolium-3-carboxylates. These compounds are intriguing for their capability to decarboxylate, forming N-heterocyclic carbenes of indazole, which can be trapped to form amidates, showing versatility in chemical synthesis and applications (Schmidt et al., 2006).
Anticancer Activities of Indazole Compounds
The indazole compound YC-1 has been studied for its anticancer activities, specifically in prostate cancer cells. It induces apoptosis and suppresses growth by affecting nuclear factor-κB activation, illustrating the potential of indazole derivatives in cancer therapy (Huang et al., 2005).
Synthesis of Pyrazole Derivatives
Research into the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives explores the condensation of indazole compounds with other organic molecules. This process highlights the structural diversity and potential pharmacological applications of indazole-based compounds (Hote & Lokhande, 2014).
Mécanisme D'action
Target of Action
Compounds containing the indazole moiety are known to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For example, some indazole derivatives act by inhibiting certain enzymes or by binding to specific receptors .
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
The compound’s solubility and stability have been studied , which can provide some insights into its bioavailability.
Result of Action
Indazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It has been reported that certain indazole-containing compounds are air- and water-stable , suggesting that they may be relatively resistant to environmental factors.
Safety and Hazards
Orientations Futures
Indazole derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
Propriétés
IUPAC Name |
1-indazol-1-yl-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)11(15)14-10-7-5-4-6-9(10)8-13-14/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYKDPCWPCBYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2=CC=CC=C2C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
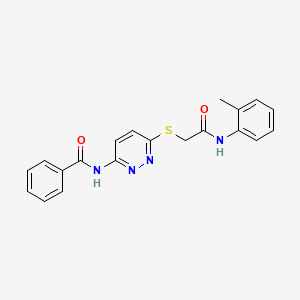
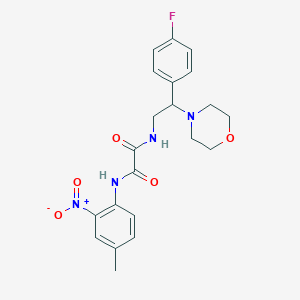
![N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2873978.png)

![(E)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2873980.png)



![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2873986.png)
![4-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2873987.png)
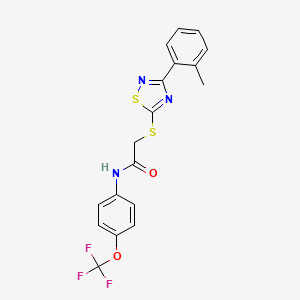
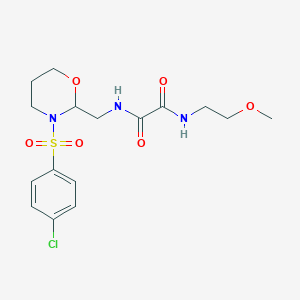
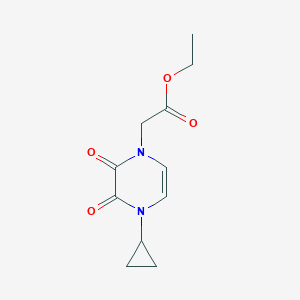
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2873995.png)
